molecular formula C6H12O2<br>CH3COOCH(CH3)CH2CH3<br>C6H12O2 B091578 Sec-butyl acetate CAS No. 105-46-4

Sec-butyl acetate

Cat. No.: B091578
CAS No.: 105-46-4
M. Wt: 116.16 g/mol
InChI Key: DCKVNWZUADLDEH-UHFFFAOYSA-N
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Description

Sec-butyl acetate, also known as butan-2-yl acetate, is an ester commonly used as a solvent in various industrial applications. It is a clear, flammable liquid with a fruity odor. This compound is particularly valued for its effectiveness in the production of acyclic polymers, vinyl resins, and nitrocellulose .

Preparation Methods

Sec-butyl acetate is primarily synthesized through the esterification of sec-butanol and acetic acid. The reaction is typically catalyzed by concentrated sulfuric acid. The process involves mixing acetic acid and sec-butanol in a specific ratio, followed by the addition of the catalyst. The reaction temperature and time are carefully controlled to optimize the yield and reaction rate. After the esterification, a dehydration step is performed to remove any remaining water, often using desiccants like molecular sieves or soda lime. The final product is then purified through distillation and refining processes .

Chemical Reactions Analysis

Hydrolysis Reactions

sec-Butyl acetate undergoes hydrolysis via esterases or acidic/basic conditions to yield acetic acid and sec-butanol. The reaction rate depends on steric and enzymatic factors:

Hydrolysis Rates of Butyl Acetate Isomers

IsomerHydrolysis Rate (nmol/mg protein)Source
n-Butyl acetate77 ± 3
Isobutyl acetate67 ± 3
This compound 62 ± 3
tert-Butyl acetate42 ± 2
  • Mechanism : Hydrolysis occurs through nucleophilic acyl substitution, with water or hydroxide ions attacking the carbonyl carbon. Steric hindrance from the sec-butyl group slightly reduces reactivity compared to linear isomers .

  • Biological Hydrolysis : In vivo, esterases rapidly metabolize this compound to acetic acid and sec-butanol, which is further oxidized to ethyl methyl ketone .

Key Synthetic Reaction

sec Butanol+Acetic Anhydride Ketenesec Butyl acetate+Byproducts\text{sec Butanol}+\text{Acetic Anhydride Ketene}\rightarrow \text{sec Butyl acetate}+\text{Byproducts}

ReactantΔrH° (kJ/mol)ConditionsSource
Ketene + sec-Butanol-144.5Liquid phase, 25°C
  • This exothermic reaction proceeds efficiently under mild conditions, with ketene showing higher reactivity than acetic acid .

Oxidation and Combustion

This compound exhibits flammability (flash point: 16–62°C) and reacts vigorously with strong oxidizers:

Combustion Products

ConditionsMajor ProductsByproductsSource
Complete CombustionCO₂, H₂ONone
Incomplete CombustionCO, SootAcetic acid
  • Explosive Limits : 1.7–9.8% in air .

  • Oxidative Stability : Reacts with nitric acid or ozone to form peroxides, necessitating storage in inert atmospheres .

Thermal Decomposition

At elevated temperatures (>390°C), this compound decomposes into reactive intermediates:

Pyrolysis Products

Temperature RangePrimary ProductsSecondary ProductsSource
390–500°CKetene, sec-ButanolCO, CH₄
>500°CAcetyl radicals, AlkenesPolycyclic aromatics
  • Mechanism : Homolytic cleavage of C–O bonds generates radicals, leading to complex degradation pathways .

Reactions with Nucleophiles

This compound participates in transesterification and acid-catalyzed reactions:

Transesterification Example

sec Butyl acetate+MethanolMethyl acetate+sec Butanol\text{sec Butyl acetate}+\text{Methanol}\rightarrow \text{Methyl acetate}+\text{sec Butanol}

  • Catalysts : Acidic (H₂SO₄) or basic (NaOCH₃) conditions accelerate equilibrium-driven exchange .

Scientific Research Applications

Sec-butyl acetate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound is employed in the preparation of biological samples for analysis.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.

    Industry: this compound is widely used in the production of coatings, adhesives, and inks. .

Mechanism of Action

The primary mechanism of action of sec-butyl acetate involves its role as a solvent. It dissolves various substances, facilitating chemical reactions and processes. In biological systems, this compound can interact with cell membranes and proteins, altering their structure and function. This interaction can affect cellular processes and pathways, leading to various biological effects .

Comparison with Similar Compounds

Sec-butyl acetate is one of several butyl acetate isomers, including:

    n-Butyl acetate: Used as a solvent in the production of lacquers and paints.

    Isobutyl acetate: Commonly used in the manufacture of perfumes and flavorings.

    tert-Butyl acetate: Used as a solvent in coatings and adhesives.

Compared to its isomers, this compound is unique in its specific applications and properties. It has a distinct boiling point, solubility, and reactivity profile, making it suitable for particular industrial and research applications .

Biological Activity

Sec-butyl acetate (CAS Number 105-46-4) is an organic compound widely used as a solvent in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article delves into the biological effects, metabolism, toxicology, and relevant case studies associated with this compound.

This compound is a colorless liquid with a fruity odor, soluble in organic solvents but only slightly soluble in water. It has a molecular formula of C6_{6}H12_{12}O2_{2} and a molecular weight of 116.16 g/mol.

Metabolism and Pharmacokinetics

Upon exposure, this compound is absorbed through the lungs, gastrointestinal tract, and skin. Once in the body, it undergoes hydrolysis by unspecific esterases to form acetic acid and sec-butanol. The latter is further metabolized to ethyl methyl ketone, which is then excreted via urine or exhalation .

Hydrolysis Rates

The hydrolysis rates of various butyl acetate isomers have been studied, revealing that this compound has a hydrolysis rate of 62 ± 3 nmol/mg protein . This rate indicates its metabolic processing speed compared to other isomers:

Isomer Hydrolysis Rate (nmol/mg protein)
n-butyl acetate77 ± 3
isobutyl acetate67 ± 3
This compound 62 ± 3
tert-butyl acetate42 ± 2

Acute and Chronic Effects

This compound can cause irritation of the skin, eyes, and respiratory tract upon exposure. Symptoms include coughing, difficulty breathing, headache, nausea, dizziness, and even loss of consciousness at high concentrations . Chronic exposure may lead to skin conditions such as cracking and drying .

Genotoxicity

Studies indicate that this compound does not exhibit genotoxic properties. Tests conducted on its metabolites, such as sec-butanol and acetic acid, showed negative results in various assays including the Ames test . This suggests that this compound is unlikely to pose a significant risk for genetic damage.

Industrial Exposure

A case study involving workers in industries using this compound highlighted acute respiratory symptoms following high exposure levels. Monitoring revealed that concentrations exceeded recommended occupational exposure limits (OELs), leading to recommendations for improved ventilation and protective equipment usage .

Animal Studies

In animal studies focusing on developmental toxicity, no significant effects were observed at lower exposure levels; however, high doses resulted in maternal toxicity characterized by reduced food consumption and weight gain . These findings underscore the importance of adhering to safety guidelines to minimize exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity sec-butyl acetate, and how can purity be validated experimentally?

  • Methodological Answer : this compound is typically synthesized via esterification of sec-butanol with acetic acid, catalyzed by sulfuric acid or ion-exchange resins. To ensure high purity, fractional distillation under reduced pressure (40–60°C at 20 kPa) is recommended. Validate purity using gas chromatography (GC) with flame ionization detection (FID), comparing retention times against certified standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with peaks at δ 2.05 ppm (acetate methyl) and δ 4.85 ppm (CH-O) in ¹H NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers away from oxidizers (e.g., peroxides), strong acids/bases, and ignition sources. Use explosion-proof refrigeration for long-term storage .
  • Exposure Control : Use fume hoods to limit inhalation risks (TLV: 200 ppm). Employ nitrile gloves and chemical-resistant aprons to prevent dermal contact, which can cause irritation or dermatitis .
  • Emergency Measures : In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Contaminated materials must be disposed of as hazardous waste .

Q. How can researchers accurately measure the physical properties (e.g., density, vapor pressure) of this compound?

  • Methodological Answer :

  • Density : Use a calibrated pycnometer at 25°C, ensuring temperature control within ±0.1°C. Reported density: 0.883 g/cm³ .
  • Vapor Pressure : Employ a static method with a mercury manometer or dynamic gas saturation technique. At 25°C, vapor pressure is ~12 mmHg .
  • Solubility : Determine via shake-flask method in water (solubility: 0.6% w/w) and common organic solvents (e.g., ethanol, ether) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can thermodynamic inconsistencies in vapor-liquid equilibrium (VLE) data for this compound systems be resolved?

  • Methodological Answer : Apply the Van Ness consistency test to experimental VLE data for binary systems (e.g., this compound + sec-butanol). Use the NRTL or UNIQUAC models to correlate activity coefficients. For quaternary systems (e.g., with ionic liquids like [EMIm][OAc]), optimize binary interaction parameters using regression algorithms (e.g., Marquardt method) to minimize residuals between experimental and calculated values .

Q. What entrainers are effective in breaking the this compound/sec-butanol azeotrope, and how do ionic liquids enhance separation efficiency?

  • Methodological Answer :

  • Traditional Entrainers : N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) increase relative volatility by disrupting hydrogen bonding. Optimal DMF concentration: 20–30 wt% .
  • Ionic Liquids (ILs) : [EMIm][OAc] mixed with DMSO (1:1 mass ratio) enhances selectivity by up to 40% compared to DMF alone. ILs reduce energy demand in extractive distillation by lowering reboiler duty .
  • Process Design : Simulate distillation columns using Aspen Plus® with NRTL parameters. Validate with pilot-scale experiments at 101.3 kPa .

Q. What analytical strategies address contradictions in reported degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–10) at 25–50°C. Monitor acetate formation via ion chromatography. Half-life in water: ~7 days at pH 7 .
  • Photodegradation : Use a solar simulator (UV-A/B) with TiO₂ catalysts. Analyze intermediates (e.g., acetic acid, acetone) via LC-MS/MS. Quantum yield calculations require actinometry .
  • Microbial Degradation : Perform batch tests with activated sludge. Quantify biodegradation via COD reduction and GC-MS identification of metabolites .

Q. Data Analysis and Reproducibility

Q. How should researchers validate spectroscopic data for this compound in complex matrices?

  • Methodological Answer :

  • GC-MS : Use splitless injection (250°C) with a DB-5MS column. Characteristic ions: m/z 43 (CH₃CO⁺), 61 (CH₃COO⁺), and 73 (C₄H₉⁺). Confirm identity via NIST library match (≥85%) .
  • FTIR : Calibrate using ATR mode. Key peaks: 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester). Subtract solvent background (e.g., hexane) .

Q. What statistical methods are recommended for analyzing toxicity data discrepancies across in vitro and in vivo studies?

  • Methodological Answer : Apply Bland-Altman plots to assess agreement between LC₅₀ values (e.g., rat inhalation vs. human cell lines). Use multivariate ANOVA to account for covariates like exposure duration and solvent purity (≥99% for in vitro assays) .

Q. Tables for Key Data

Property Value Method Reference
Boiling Point112°CDistillation at 101.3 kPa
Flash Point22°C (closed cup)ASTM D93
Log P (Octanol-Water)1.62Shake-flask + HPLC
Azeotrope with sec-Butanol82°C (72% this compound)VLE measurement
Entrainer Performance Relative Volatility (α) Energy Savings
DMF (20 wt%)1.815%
[EMIm][OAc] + DMSO (1:1)2.530%

Properties

IUPAC Name

butan-2-yl acetate
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InChI

InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3
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InChI Key

DCKVNWZUADLDEH-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)OC(=O)C
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Molecular Formula

C6H12O2, Array
Record name SEC-BUTYL ACETATE
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DSSTOX Substance ID

DTXSID0047612
Record name Butan-2-yl acetate
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Molecular Weight

116.16 g/mol
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Physical Description

Watery colorless liquid with a pleasant, fruity odor. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor.
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Boiling Point

234 °F at 760 mmHg (USCG, 1999), 112 °C, 234 °F
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Flash Point

62 °F (USCG, 1999), 31 °C, 31 °C (88 °F) (open cup), 62 °F (closed cup), 17 °C c.c., 62 °F
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Solubility

0.8 % (NIOSH, 2023), Miscible with alcohol and ether, Soluble ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 6200 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.8, 0.8%
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Density

0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8748 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.872, 0.86
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Vapor Density

4.0 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

51.7 mmHg (USCG, 1999), 17.0 [mmHg], 17 mm Hg at 20 °C /ext/, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg
Record name SEC-BUTYL ACETATE
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Impurities

Acetic acid up to 0.2%
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Color/Form

Colorless liquid

CAS No.

105-46-4
Record name SEC-BUTYL ACETATE
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Melting Point

-100 °F (USCG, 1999), -98.9 °C, -99 °C, -100 °F
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Synthesis routes and methods I

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
[Compound]
Name
product
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
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Reaction Step Thirteen

Synthesis routes and methods II

Procedure details

Using for layer (C) this adhesive composition, and as layer (A) saponified ethylene-vinyl acetate copolymer resin containing 56 mol % of vinyl acetate component, and having [η]=0.96 (in the mixture of phenol/water=85/15, at 30° C., dl/g), which was obtained by saponifying 99.5 mol % of vinyl acetate and as layer (B) poly vinyl acetate resin plasticized with 35 wt % of dioctylphthalate, co-extrusion was carried out at a die temperature of 200° C. to obtain a fine laminated article having five layers of three kinds of resin, (B)/(C)/(A)/(C)/(B). The each thickness of layers was 10 μm for (A), 100 μm for (B) and 5 μm for (C). And the article had a good peel strength of (A)/(B); 1.0 kg/cm (T peel test at 200 mm/min).
[Compound]
Name
layer ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene-vinyl acetate copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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